1-(3-(3-Fluorophenyl)pyrrolidine-1-carbonyl)imidazolidin-2-one
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Overview
Description
1-(3-(3-Fluorophenyl)pyrrolidine-1-carbonyl)imidazolidin-2-one is a complex organic compound that features a pyrrolidine ring, a fluorophenyl group, and an imidazolidinone moiety
Preparation Methods
The synthesis of 1-(3-(3-Fluorophenyl)pyrrolidine-1-carbonyl)imidazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors.
Introduction of the fluorophenyl group: This step often involves the use of fluorinated aromatic compounds and suitable coupling reactions.
Formation of the imidazolidinone moiety: This can be synthesized through the reaction of urea derivatives with appropriate carbonyl compounds.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(3-(3-Fluorophenyl)pyrrolidine-1-carbonyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-(3-Fluorophenyl)pyrrolidine-1-carbonyl)imidazolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Research: It is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-(3-(3-Fluorophenyl)pyrrolidine-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the imidazolidinone moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
1-(3-(3-Fluorophenyl)pyrrolidine-1-carbonyl)imidazolidin-2-one can be compared with similar compounds such as:
Pyrrolidin-2-ones: These compounds share the pyrrolidine ring but lack the fluorophenyl and imidazolidinone groups.
Imidazole derivatives: These compounds contain the imidazole ring but differ in the substitution pattern and overall structure.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
1-[3-(3-fluorophenyl)pyrrolidine-1-carbonyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2/c15-12-3-1-2-10(8-12)11-4-6-17(9-11)14(20)18-7-5-16-13(18)19/h1-3,8,11H,4-7,9H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIGAYVZKGFENZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC(=CC=C2)F)C(=O)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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